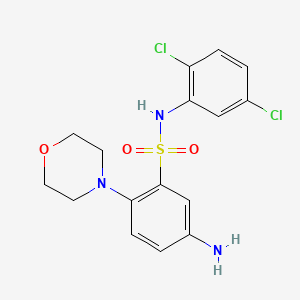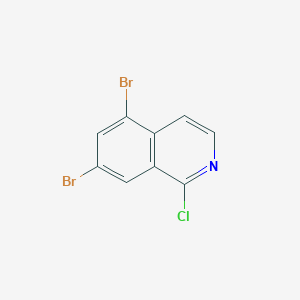
5,7-Dibromo-1-chloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-1-chloroisoquinoline is a chemical compound with the CAS Number: 1603498-69-6 . It has a molecular weight of 321.4 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine and chlorine atoms on an isoquinoline ring . The InChI code and key can be used to generate a detailed 3D structure .Physical And Chemical Properties Analysis
This compound is typically in the form of a powder . It has a molecular weight of 321.4 .Scientific Research Applications
Antimalarial and Antiviral Potential Research into the antimalarial and antiviral potential of 7-chloro-4-aminoquinoline derivatives, which share structural similarities with 5,7-Dibromo-1-chloroisoquinoline, indicates that modifications at the amino and chloro groups can significantly affect their biological activity. Such derivatives have shown promising anti-malarial effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Furthermore, these compounds have been evaluated for their in vitro activity against influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), suggesting a broad spectrum of potential antiviral applications (Mizuta et al., 2023).
Role in Understanding Molecular Interactions and Reactivity Spectroscopic analysis coupled with DFT and molecular dynamics simulations of 8-hydroxyquinoline derivatives has provided valuable insights into their reactive properties and potential biological interactions. Such studies are critical for designing molecules with enhanced bioavailability and specific biological actions, including potential roles in antiparkinsonian drug development (Sureshkumar et al., 2018).
Safety and Hazards
properties
IUPAC Name |
5,7-dibromo-1-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMHWWJRIFHIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

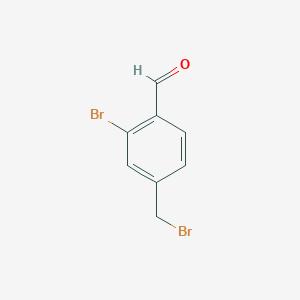
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924908.png)
![4-(5-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2924909.png)
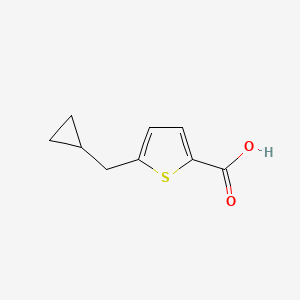


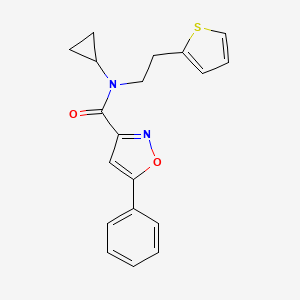
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2924918.png)
![3-benzyl-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924920.png)

![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B2924922.png)
